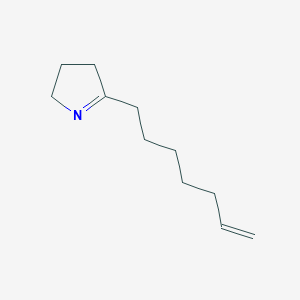
2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The specific structure of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- includes a heptenyl side chain attached to the pyrrole ring, which influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrole and 6-heptenyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the pyrrole, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated pyrrole undergoes nucleophilic substitution with 6-heptenyl bromide, resulting in the formation of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of pyrrole oxides.
Reduction: Formation of saturated pyrrole derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Aplicaciones Científicas De Investigación
2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The heptenyl side chain may enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. Pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyrrole, 3,4-dihydro-: Lacks the heptenyl side chain, resulting in different chemical properties.
2H-Pyrrole, 5-(6-hexenyl)-3,4-dihydro-: Similar structure but with a hexenyl side chain instead of heptenyl.
2H-Pyrrole, 5-(6-octenyl)-3,4-dihydro-: Contains an octenyl side chain, leading to variations in reactivity and applications.
Uniqueness
The presence of the heptenyl side chain in 2H-Pyrrole, 5-(6-heptenyl)-3,4-dihydro- imparts unique chemical properties, such as increased lipophilicity and specific reactivity patterns. This makes it distinct from other pyrrole derivatives and valuable for specialized applications in research and industry.
Propiedades
Número CAS |
118282-74-9 |
|---|---|
Fórmula molecular |
C11H19N |
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
5-hept-6-enyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C11H19N/c1-2-3-4-5-6-8-11-9-7-10-12-11/h2H,1,3-10H2 |
Clave InChI |
XXEPQSUNKMHDRV-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCC1=NCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















